molecular formula C17H14F3N3O3S B586481 Deracoxib-d4 CAS No. 1794780-24-7

Deracoxib-d4

Cat. No. B586481
CAS RN: 1794780-24-7
M. Wt: 401.397
InChI Key: WAZQAZKAZLXFMK-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in veterinary medicine to treat osteoarthritis in dogs . It is sold in tablets, which have added beefy flavor to increase palatability . Deracoxib-d4 is the labeled analogue of Deracoxib .


Synthesis Analysis

The synthesis of Deracoxib involves several steps . The process starts with the reaction of 2-fluorobenzene methyl ether with acetyl chloride under the action of acid, using methane chloride as a reaction solvent to obtain 3-fluoro-4-methoxyacetophenone . This compound then reacts with ethyl difluoroacetate under the action of alkali, again using methane chloride as a reaction solvent, to obtain 4, 4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione . Finally, this compound reacts with p-sulfamine phenylhydrazine or its salt to obtain Deracoxib .


Molecular Structure Analysis

The molecular formula of Deracoxib is C17H14F3N3O3S . Its average mass is 397.372 Da and its monoisotopic mass is 397.070801 Da .


Chemical Reactions Analysis

Deracoxib is a member of the coxib class of NSAIDs . These drugs inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of biochemicals that cause pain and inflammation .


Physical And Chemical Properties Analysis

Deracoxib has a density of 1.5±0.1 g/cm3, a boiling point of 575.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 92.7±0.5 cm3, and it has 6 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Mechanism of Action

Target of Action

Deracoxib-d4 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of pro-inflammatory prostaglandins , which mediate inflammation, pain, and fever .

Mode of Action

Deracoxib-d4 works by selectively inhibiting the COX-2 enzyme . This means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity is important because it minimizes the gastrointestinal side effects (such as ulcers and bleeding) and renal issues associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 .

Biochemical Pathways

The primary biochemical pathway affected by Deracoxib-d4 is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Deracoxib-d4 reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The pharmacokinetics of Deracoxib-d4 involves the processes of absorption, distribution, metabolism, and excretion . It has a high protein binding capacity (more than 90%) and is metabolized via hepatic biotransformation . The elimination half-life of Deracoxib-d4 at the recommended dose is three hours .

Result of Action

The reduction in COX-2 activity decreases the production of prostaglandins involved in the inflammation pathway . This leads to a decrease in the clinical signs associated with inflammation, including pain and swelling, thus improving the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .

Action Environment

The pharmacokinetics of Deracoxib-d4 can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion . Environmental factors such as stress have also been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deracoxib-d4

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